molecular formula C7H15B B3044241 1-Bromoheptane-D15 CAS No. 98195-42-7

1-Bromoheptane-D15

Cat. No.: B3044241
CAS No.: 98195-42-7
M. Wt: 194.19 g/mol
InChI Key: LSXKDWGTSHCFPP-PMELWRBQSA-N
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Description

1-Bromoheptane-D15 is a deuterated derivative of 1-Bromoheptane, where all hydrogen atoms are replaced with deuterium. This compound is represented by the molecular formula C7D15Br and has a molecular weight of 194.19 g/mol . Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromoheptane-D15 can be synthesized from 1-Heptanol-D15 through a halogenation reaction. The general procedure involves the reaction of 1-Heptanol-D15 with a halogenating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the corresponding bromoalkane .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 1-Heptanol-D15 and the halogenating agent into a reactor, followed by distillation to purify the product. The use of automated systems and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromoheptane-D15 undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions (S_N2) due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions (OH^-), cyanide ions (CN^-), and alkoxide ions (RO^-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions (E2) to form alkenes. Common bases used in these reactions include potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOMe). The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Common bases include potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt). The reactions are often conducted in solvents like ethanol or tert-butanol.

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with hydroxide ions yields 1-Heptanol-D15, while reaction with cyanide ions produces 1-Heptanenitrile-D15.

    Elimination: The major product is 1-Heptene-D15, formed through the elimination of hydrogen bromide (HBr).

Scientific Research Applications

1-Bromoheptane-D15 has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other deuterated compounds and as a reagent in mechanistic studies of nucleophilic substitution and elimination reactions.

    Biology: Deuterated compounds like this compound are used in metabolic studies to trace the incorporation and transformation of deuterium-labeled molecules in biological systems.

    Medicine: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties, such as increased metabolic stability and reduced toxicity.

    Industry: this compound is used in the production of specialty chemicals and materials, where the presence of deuterium can enhance the properties of the final product.

Comparison with Similar Compounds

Similar Compounds

    1-Bromoheptane: The non-deuterated analog of 1-Bromoheptane-D15, with the molecular formula C7H15Br.

    1-Bromohexane-D13: A deuterated analog with one less carbon atom, having the molecular formula C6D13Br.

    1-Bromooctane-D17: A deuterated analog with one more carbon atom, having the molecular formula C8D17Br.

Uniqueness

This compound is unique due to the complete substitution of hydrogen atoms with deuterium, which imparts distinct properties such as increased stability and altered reaction kinetics. These properties make it particularly valuable in research applications where the effects of deuterium substitution are studied.

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXKDWGTSHCFPP-PMELWRBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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